beta-NETA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

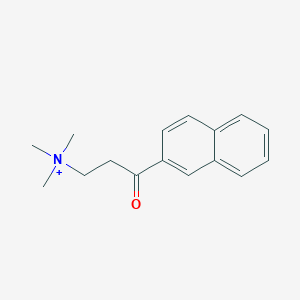

Molecular Formula |

C16H20NO+ |

|---|---|

Molecular Weight |

242.34 g/mol |

IUPAC Name |

trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium |

InChI |

InChI=1S/C16H20NO/c1-17(2,3)11-10-16(18)15-9-8-13-6-4-5-7-14(13)12-15/h4-9,12H,10-11H2,1-3H3/q+1 |

InChI Key |

JOVXNHIPEIWDDU-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCC(=O)C1=CC2=CC=CC=C2C=C1 |

Synonyms |

2-(alpha-naphthoyl)ethyltrimethylammonium iodide 2-(beta-naphthoyl)ethyltrimethylammonium iodide 2-naphthoylethyltrimethylammonium |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of β-Funaltrexamine (β-FNA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Funaltrexamine (β-FNA) is a pivotal research tool in opioid pharmacology, primarily recognized for its unique dual activity at opioid receptors. It acts as a selective, irreversible antagonist at the μ-opioid receptor (MOR) while concurrently functioning as a reversible agonist at the κ-opioid receptor (KOR). This complex pharmacological profile makes it an invaluable molecule for elucidating the distinct physiological roles of these two receptor systems. Beyond its classical opioid receptor activity, emerging evidence indicates that β-FNA possesses significant anti-inflammatory and neuroprotective properties that are independent of the MOR. These effects are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the biological activity of β-FNA, presenting quantitative data on its receptor binding and functional activity, detailed experimental protocols for its characterization, and visual representations of its key signaling pathways and experimental workflows.

Opioid Receptor Binding Affinity

β-FNA's interaction with opioid receptors is characterized by a high affinity for the μ-opioid receptor, to which it binds irreversibly, and a notable affinity for the κ- and δ-opioid receptors. The binding affinities are typically determined through competitive radioligand binding assays.

| Receptor Subtype | Radioligand | Test System | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| μ-Opioid Receptor (MOR) | [³H]Dihydromorphine | Rat brain membranes | - | < 10 | [1] |

| δ-Opioid Receptor (DOR) | [³H][D-Ala²,D-Leu⁵]enkephalin | Rat brain membranes | 27.78 | - | [2] |

| κ-Opioid Receptor (KOR) | [³H]Ethylketazocine | Mouse brain membranes | - | - | [3] |

Note: Kᵢ and IC₅₀ values can vary based on the specific radioligand, tissue preparation, and assay conditions used.

Functional Activity

The functional activity of β-FNA is bifurcated: it antagonizes MOR-mediated signaling and promotes KOR-mediated signaling. Additionally, it exhibits inhibitory effects on inflammatory pathways independent of opioid receptors.

μ-Opioid Receptor (MOR) Antagonism

β-FNA is distinguished by its irreversible antagonism of the MOR. This is achieved through the covalent alkylation of a lysine residue (Lys233) within the MOR binding pocket.[4] This irreversible binding effectively silences the receptor, making β-FNA a powerful tool for studying MOR-dependent processes. The irreversible nature of this antagonism can be demonstrated by the persistent rightward shift in the dose-response curves of MOR agonists even after extensive washing of the tissue or cell preparation.[5]

κ-Opioid Receptor (KOR) Agonism

In contrast to its effects on the MOR, β-FNA acts as a reversible agonist at the KOR. This activity is responsible for the KOR-mediated analgesic effects observed in animal models.[6] The agonist activity is typically quantified using functional assays such as the [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor stimulation.

| Assay Type | Test System | EC₅₀ (nM) | Eₘₐₓ (% of control) | Reference |

| [³⁵S]GTPγS Binding | CHO cells expressing hKOR | ~51 (compared to U69,593) | High Efficacy | [3][7] |

| Analgesia (Tail-flick test) | Mice | - | Produces analgesia | [8] |

MOR-Independent Anti-inflammatory Activity

Recent studies have revealed that β-FNA can exert anti-inflammatory effects that are not mediated by opioid receptors. It has been shown to decrease the expression and release of inflammatory chemokines, such as CXCL10, in astrocytes.[4][9] This effect is attributed to the inhibition of the NF-κB signaling pathway. Specifically, β-FNA has been observed to inhibit the activation of p38 mitogen-activated protein kinases (p38 MAPK) and reduce the levels of activated NF-κB subunits (p50 and p65).[4][9]

Signaling Pathways

Opioid Receptor Signaling

β-FNA's interaction with MOR and KOR initiates distinct intracellular signaling cascades. As a MOR antagonist, it blocks the canonical Gαi/o-coupled pathway, preventing the inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels. As a KOR agonist, it activates this same Gαi/o-coupled pathway, leading to the downstream effects associated with KOR activation, such as analgesia.

NF-κB Inhibitory Pathway

The anti-inflammatory actions of β-FNA are mediated by its interference with the NF-κB signaling cascade, a central pathway in the inflammatory response. This action is independent of its effects on opioid receptors.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines the determination of the binding affinity (Kᵢ) of β-FNA for a specific opioid receptor subtype.

Objective: To determine the concentration of β-FNA that inhibits 50% of the specific binding of a radiolabeled ligand (IC₅₀) and to calculate its inhibitory constant (Kᵢ).

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).

-

β-Funaltrexamine (β-FNA) stock solution.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM Naloxone).

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of β-FNA in assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

-

Competition: β-FNA dilution, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of β-FNA.

-

Use non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vivo Analgesia Assessment (Mouse Tail-Flick Test)

This protocol describes a common method to assess the analgesic effects of β-FNA, mediated by its KOR agonist activity.

Objective: To measure the latency of a mouse to withdraw its tail from a noxious thermal stimulus after administration of β-FNA.

Materials:

-

Male ICR or C57BL/6 mice.

-

β-Funaltrexamine (β-FNA) solution for injection (e.g., subcutaneous or intracerebroventricular).

-

Tail-flick analgesia meter.

-

Mouse restrainers.

Procedure:

-

Acclimation: Acclimate the mice to the testing room and the restrainers for at least 30 minutes before the experiment.

-

Baseline Measurement: Gently place a mouse in a restrainer, allowing the tail to be exposed. Position the tail over the heat source of the tail-flick meter and record the baseline latency for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

-

Drug Administration: Administer β-FNA or vehicle control to the mice.

-

Post-treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, 120 minutes), repeat the tail-flick latency measurement.

-

Data Analysis:

-

Calculate the percent maximum possible effect (%MPE) for each mouse at each time point: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

-

Compare the %MPE between the β-FNA-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

-

Workflow for Assessing Irreversible Antagonism

This workflow details the experimental steps to confirm the irreversible nature of β-FNA's antagonism at the MOR.

Conclusion

β-Funaltrexamine stands as a cornerstone pharmacological tool due to its multifaceted biological activities. Its irreversible antagonism at the MOR provides a definitive method for studying the physiological consequences of μ-opioid receptor blockade, while its reversible agonism at the KOR allows for the investigation of κ-opioid-mediated effects. The discovery of its MOR-independent anti-inflammatory properties, through the inhibition of the NF-κB pathway, has opened new avenues for its potential therapeutic applications in neuroinflammatory conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage the unique properties of β-FNA in their studies of opioid pharmacology and neuroinflammation.

References

- 1. Effects of beta-funaltrexamine on radiolabeled opioid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 54101 [pdspdb.unc.edu]

- 3. Mixed Kappa/Mu Opioid Receptor Agonists: The 6β-Naltrexamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.mousephenotype.org [web.mousephenotype.org]

- 5. diacomp.org [diacomp.org]

- 6. protocols.io [protocols.io]

- 7. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mu antagonist and kappa agonist properties of beta-funaltrexamine (beta-FNA) in vivo: long-lasting spinal analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

A Technical Guide to β-NETA: A Small Molecule Antagonist of Chemokine-Like Receptor 1 (CMKLR1)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemokine-like receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a spectrum of diseases, including inflammatory disorders, metabolic syndrome, and cancer.[1] Its endogenous ligand, the adipokine chemerin, activates complex signaling cascades that modulate immune cell trafficking, adipogenesis, and inflammation.[1][2] The development of specific antagonists for CMKLR1 is crucial for both dissecting its physiological roles and for therapeutic intervention. This document provides a comprehensive technical overview of 2-(α-naphthoyl)ethyltrimethylammonium iodide (α-NETA), a widely studied small molecule antagonist of CMKLR1. While the user prompt referred to this compound as beta-NETA, the scientific literature predominantly identifies it as α-NETA, a nomenclature that will be used henceforth for accuracy.

The Chemerin/CMKLR1 Signaling Axis

CMKLR1 and its Ligand, Chemerin

CMKLR1 is a class A GPCR primarily expressed on immune cells such as macrophages, plasmacytoid dendritic cells (pDCs), and natural killer (NK) cells, as well as on adipocytes and endothelial cells.[3][4] Its primary endogenous ligand, chemerin, is a 143-amino acid protein secreted as an inactive precursor, pro-chemerin.[5] Proteolytic cleavage of the C-terminus by inflammatory and coagulation proteases generates the active form of chemerin, which binds to CMKLR1 with low nanomolar affinity.[5]

Downstream Signaling Pathways

Upon agonist binding, CMKLR1 undergoes a conformational change, leading to the activation of multiple intracellular signaling pathways:

-

G-Protein Coupling: CMKLR1 couples primarily to the Gi/o family of G proteins.[5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6]

-

Calcium Mobilization: Activation of the Gi/o pathway also stimulates phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.[3][5]

-

MAPK and PI3K/Akt Pathways: Chemerin-CMKLR1 signaling activates the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are critical for cell migration, proliferation, and survival.[5][7][8]

-

β-Arrestin Recruitment: Ligand binding also promotes the recruitment of β-arrestin 2 to the receptor's C-terminus.[4][5] This interaction is crucial for receptor desensitization, internalization, and for mediating G protein-independent signaling events.[4][9]

The culmination of these signaling events results in potent chemotaxis of CMKLR1-expressing immune cells, modulation of inflammatory responses, and regulation of adipocyte differentiation.[2][3][5]

α-NETA: A CMKLR1 Antagonist

α-NETA (2-(α-naphthoyl)ethyltrimethylammonium iodide) was identified as a potent, small-molecule inhibitor of CMKLR1 function.[4] It serves as a crucial pharmacological tool to investigate the roles of the chemerin/CMKLR1 axis and represents a lead compound for developing therapeutics for CMKLR1-mediated pathologies.[7][10][11]

Mechanism of Antagonism

α-NETA functions as a non-competitive antagonist. Its primary mechanism of action is the inhibition of the chemerin-stimulated recruitment of β-arrestin 2 to CMKLR1.[4][11] By preventing this key interaction, α-NETA effectively blocks receptor internalization and downstream signaling events that are dependent on β-arrestin, most notably cell migration.[4][12] Studies have demonstrated that α-NETA can suppress the activation of the PI3K/Akt and MAPK/ERK signaling pathways in various cell types.[7][8]

References

- 1. What are CMKLR1 antagonists and how do they work? [synapse.patsnap.com]

- 2. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]

- 3. CMKLR1 - Wikipedia [en.wikipedia.org]

- 4. A Novel CMKLR1 Small Molecule Antagonist Suppresses CNS Autoimmune Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression [frontiersin.org]

- 9. Chemerin-Activated Functions of CMKLR1 are Regulated by G Protein-Coupled Receptor Kinase 6 (GRK6) and β-Arrestin 2 in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Chemerin-CMKLR1 Axis is Functionally important for Central Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CMKLR1 Antagonist Alpha-NETA Protects against Diabetic Nephropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Selective κ-Opioid Receptor Antagonist JDTic: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JDTic, or (3R)-7-Hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide, is a potent and highly selective, non-peptidic antagonist of the κ-opioid receptor (KOR). Its unique pharmacological profile, characterized by a long duration of action, has made it a valuable tool in neuroscience research. This document provides an in-depth technical overview of JDTic, encompassing its chemical structure, physicochemical properties, pharmacological characteristics, and detailed experimental protocols. Furthermore, it elucidates the key signaling pathways influenced by JDTic and its experimental applications.

Chemical and Physical Properties

JDTic is a complex small molecule with the chemical formula C28H39N3O3.[1] Its structure is distinct from traditional opioid antagonists derived from morphine or naltrexone.[2]

| Property | Value | Reference |

| IUPAC Name | (3R)-7-Hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | [1] |

| Chemical Formula | C28H39N3O3 | [2] |

| Molecular Weight | 465.63 g/mol | [2] |

| CAS Number | 361444-66-8 | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | The dihydrochloride salt form of JDTic has enhanced water solubility.[2] One source indicates it is "quite soluble in H2O".[3] | [2][3] |

| Melting Point | Data not available in the searched sources. | N/A |

Pharmacological Properties

JDTic is a highly selective antagonist for the KOR, exhibiting significantly lower affinity for the μ-opioid receptor (MOR) and δ-opioid receptor (DOR).[2] Its antagonist activity is potent and long-lasting, with effects observed for up to several weeks following a single administration in animal models.[2][4] This prolonged action is not due to irreversible binding but is attributed to the altered activity of c-Jun N-terminal kinases (JNK).[2]

Receptor Binding Affinity and Selectivity

| Receptor | Binding Affinity (Ki) | Selectivity vs. KOR | Reference |

| κ-Opioid Receptor (KOR) | 0.32 nM | - | [5] |

| μ-Opioid Receptor (MOR) | > 500-fold lower affinity | > 500x | [6] |

| δ-Opioid Receptor (DOR) | > 16,000-fold lower affinity | > 16,000x | [6] |

Functional Activity

In functional assays, such as the [35S]GTPγS binding assay, JDTic acts as a pure antagonist with no agonist activity.[7] It effectively blocks the effects of KOR agonists like U50,488H.[5]

| Assay | Parameter | Value | Reference |

| [35S]GTPγS Binding Assay | Ke (antagonist dissociation constant) | 0.02 nM | [5] |

Pharmacokinetics

| Parameter | Value | Species | Reference |

| Plasma Half-life | 24 to 41 hours | Rat | [1][8] |

| Brain Half-life | 24 to 76 hours | Rat | [1][8] |

| Duration of Action | Up to 28 days (oral administration) | Mouse | [4] |

Signaling Pathways

The κ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[9] As an antagonist, JDTic blocks the downstream signaling cascades initiated by KOR agonists.

G-Protein Signaling Pathway

The canonical signaling pathway for the KOR involves the inhibition of adenylyl cyclase and the modulation of ion channels.

c-Jun N-terminal Kinase (JNK) Pathway

The long-lasting effects of JDTic are mediated through the activation of the JNK signaling pathway. This represents a form of biased antagonism, where the antagonist not only blocks the canonical G-protein pathway but also actively initiates a separate signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of JDTic.

In Vitro [35S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.

Detailed Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human κ-opioid receptor.

-

Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4), a fixed concentration of GDP (e.g., 10-100 µM), and varying concentrations of JDTic.[1]

-

Add a fixed concentration of a KOR agonist (e.g., U50,488H) to stimulate G-protein activation.

-

Initiate the reaction by adding [35S]GTPγS (final concentration 0.05-0.1 nM).[1]

-

Incubate the plate at 30°C for 60 minutes.[1]

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

-

Plot the specific binding against the logarithm of the JDTic concentration to determine the IC50 or Ke value.

-

In Vivo Mouse Tail-Flick Test

This test is used to assess the antinociceptive (pain-relieving) effects of drugs by measuring the latency of a mouse to withdraw its tail from a thermal stimulus. JDTic's antagonist properties are evaluated by its ability to block the antinociceptive effects of a KOR agonist.

Detailed Protocol:

-

Animal Preparation:

-

Use male ICR mice.[10]

-

Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

-

-

Drug Administration:

-

Tail-Flick Test:

-

Gently restrain the mouse.

-

Focus a beam of high-intensity light on the ventral surface of the tail.

-

Measure the time it takes for the mouse to flick its tail away from the heat source. A cut-off time is typically used to prevent tissue damage.

-

-

Data Analysis:

-

Calculate the percent maximal possible effect (%MPE) for each animal.

-

Compare the %MPE between the JDTic-treated group and the control group to determine the antagonist effect.

-

In Vivo Conditioned Place Preference (CPP) Test

The CPP paradigm is used to assess the rewarding or aversive properties of a drug. In the context of JDTic, it can be used to study its effects on the rewarding properties of drugs of abuse.

Detailed Protocol:

-

Apparatus:

-

A two- or three-compartment box with distinct visual and tactile cues in each compartment.

-

-

Procedure:

-

Pre-conditioning: On day 1, place the animal in the apparatus and allow it to freely explore all compartments for a set period (e.g., 15 minutes) to determine baseline preference.

-

Conditioning: Over several days, confine the animal to one compartment after administering a drug of abuse (e.g., cocaine) and to another compartment after administering saline. The pairings are typically counterbalanced.

-

Post-conditioning (Test): After the conditioning phase, administer JDTic or a vehicle. Then, place the animal back in the apparatus with free access to all compartments and record the time spent in each.

-

-

Data Analysis:

-

Calculate a preference score (time in drug-paired compartment minus time in saline-paired compartment).

-

Compare the preference scores between the JDTic-treated group and the control group.

-

In Vivo Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents. JDTic has been shown to have antidepressant-like effects in this model.

Detailed Protocol:

-

Apparatus:

-

A transparent cylinder filled with water (24-30°C) to a depth where the animal cannot touch the bottom.

-

-

Procedure:

-

Behavioral Scoring:

-

Score the video for the duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing.

-

-

Data Analysis:

-

Compare the time spent in each behavioral state between the JDTic-treated group and the control group. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Clinical Development and Future Directions

A Phase 1 clinical trial of JDTic for the treatment of cocaine dependence was initiated but subsequently halted.[2] Despite its preclinical promise, the long-acting nature of JDTic and potential off-target effects may present challenges for clinical development. Nevertheless, JDTic remains an invaluable research tool for elucidating the role of the KOR system in various physiological and pathological processes, including addiction, depression, and anxiety.[2][12] Further research may focus on developing shorter-acting KOR antagonists with improved safety profiles for therapeutic use.

References

- 1. benchchem.com [benchchem.com]

- 2. web.mousephenotype.org [web.mousephenotype.org]

- 3. Hot Plate and Tail Flick Assay [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. animal.research.wvu.edu [animal.research.wvu.edu]

- 6. The Long-Lasting Effects of JDTic, a Kappa Opioid Receptor Antagonist, on the Expression of Ethanol-Seeking Behavior and the Relapse Drinking of Female Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 10. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Examining Cocaine Conditioning Place Preference in Mice [en.bio-protocol.org]

The Discovery and Synthesis of β-Naltrexamine (beta-NETA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Naltrexamine (beta-NETA), the 6β-amino epimer of naltrexone, is a pivotal molecule in opioid research. First synthesized in the late 1970s, it has become a foundational pharmacophore for the development of highly selective opioid receptor antagonists. This technical guide provides a comprehensive overview of the discovery, stereospecific synthesis, and pharmacological characterization of this compound. Detailed experimental protocols for its synthesis and for key binding and functional assays are presented. Furthermore, this document summarizes its binding affinities for opioid receptors and illustrates its mechanism of action as a neutral antagonist through signaling pathway and experimental workflow diagrams.

Discovery and Significance

The exploration of the structure-activity relationships of naltrexone, a potent opioid antagonist, led to the synthesis of its 6-amino derivatives. In 1977, Jiang, Hanson, Portoghese, and Takemori reported the synthesis of the epimeric 6-amino derivatives of both naloxone and naltrexone.[1][2][3] Their research revealed that the configuration at the C-6 position significantly influences the pharmacological activity. Specifically, the 6β epimers, including β-naltrexamine, exhibited greater narcotic antagonist potency compared to their 6α counterparts.[1] In vitro binding experiments corroborated these findings, showing that the higher in vivo potency of the 6β epimers correlates with their increased affinity for opioid receptors.[1]

β-Naltrexamine has since served as a crucial parent compound for the creation of irreversible antagonists of the μ-opioid receptor (MOR), such as β-chlornaltrexamine (β-CNA) and β-funaltrexamine (β-FNA).[4] A key characteristic of β-naltrexamine is its action as a neutral antagonist at both the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR), for which it displays similarly high affinity.[4][5] This property is of significant interest as neutral antagonists do not affect the basal signaling activity of the receptor, which may offer therapeutic advantages in the treatment of narcotic addiction by potentially reducing withdrawal symptoms compared to inverse agonists.[5]

Chemical Synthesis of β-Naltrexamine

The stereoselective synthesis of β-naltrexamine is typically achieved from naltrexone in a multi-step process. The following protocol is a composite of established methods.[6][7]

Experimental Protocol: Synthesis of β-Naltrexamine

Step 1: Formation of Naltrexone Oxime

-

To a solution of naltrexone in ethanol, add hydroxylamine hydrochloride and a base such as sodium acetate.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude naltrexone oxime by recrystallization or column chromatography.

Step 2: Reduction of the Oxime to the Amine

-

To a solution of naltrexone oxime in a suitable solvent such as tetrahydrofuran (THF), add a reducing agent. A common method involves the use of sodium borohydride (NaBH₄) in the presence of a Lewis acid like zirconium(IV) chloride (ZrCl₄).[7]

-

Add NaBH₄ portion-wise to a stirred suspension of ZrCl₄ in dry THF at 0°C.[7]

-

After stirring for 30 minutes, add the naltrexone oxime portion-wise.[7]

-

Warm the reaction mixture to room temperature and then reflux for 24 hours under a nitrogen atmosphere.[7]

-

After completion, concentrate the suspension to dryness.[7]

-

Carefully add 2M hydrochloric acid at 0°C and then heat at 80°C for at least one hour.[7]

-

Basify the aqueous layer with sodium carbonate and extract the product with ethyl acetate.[7]

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield crude β-naltrexamine.[7]

Step 3: Purification of β-Naltrexamine

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide) to obtain pure β-naltrexamine.

-

The overall yield for the three-step synthesis of β-naltrexamine from naltrexone is approximately 63%.[6][8]

Pharmacological Properties

β-Naltrexamine is characterized by its high binding affinity for opioid receptors and its neutral antagonist profile.

Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of β-naltrexamine and related compounds for the μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

| Compound | Receptor | Ki (nM) | Species | Reference |

| β-Naltrexamine | MOR | High Affinity | Not Specified | [4] |

| DOR | High Affinity | Not Specified | [4] | |

| 6β-Naltrexol | MOR | ~0.2 | Not Specified | [9] |

| DOR | ~6 | Not Specified | [9] | |

| KOR | ~1 | Not Specified | [9] | |

| Naltrexone | MOR | ~0.1-0.5 | Human, Rat | [9][10] |

| DOR | ~10-40 | Human, Rat | [9][10] | |

| KOR | ~0.5-1 | Human, Rat | [9][10] |

Note: Specific Ki values for β-naltrexamine are not consistently reported across the literature, with "high affinity" being the common descriptor. The data for the closely related 6β-naltrexol are provided for a quantitative comparison.

Mechanism of Action: Neutral Antagonism

β-Naltrexamine functions as a neutral antagonist at the μ-opioid receptor. Unlike inverse agonists, which suppress the basal, agonist-independent signaling of G protein-coupled receptors (GPCRs), neutral antagonists bind to the receptor and block agonist binding without affecting this basal activity.[5] This is a critical distinction, as the inverse agonism of antagonists like naloxone and naltrexone may contribute to the precipitation of withdrawal symptoms in opioid-dependent individuals.[5] The neutral antagonism of β-naltrexamine and its derivatives like 6β-naltrexol suggests they may be better candidates for treating opioid addiction and overdose.[5][11]

Signaling Pathway of a Neutral Opioid Antagonist

Caption: Signaling pathway of a neutral opioid antagonist at the μ-opioid receptor.

Key Experimental Protocols for Pharmacological Characterization

The pharmacological profile of β-naltrexamine is determined through a series of in vitro assays. The most common are radioligand binding assays to determine binding affinity and functional assays, such as the [³⁵S]GTPγS binding assay, to assess efficacy.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the opioid receptor of interest in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]diprenorphine), and varying concentrations of the unlabeled test compound (β-naltrexamine).

-

Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the incubation mixture through a filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) and then determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to a GPCR. For an antagonist, this assay is used to determine its ability to block agonist-stimulated G protein activation.

Protocol:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of an agonist (e.g., DAMGO for the MOR), varying concentrations of the antagonist (β-naltrexamine), GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Incubation: Incubate the mixture at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate.

-

Detection: Measure the amount of [³⁵S]GTPγS bound to the G proteins using a scintillation counter.

-

Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding against the concentration of the antagonist to determine the antagonist's potency (IC₅₀ or Kₑ).

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and pharmacological characterization of β-naltrexamine.

Conclusion

β-Naltrexamine is a fundamentally important molecule in the field of opioid pharmacology. Its discovery paved the way for a deeper understanding of the stereochemical requirements for opioid receptor antagonism and has been instrumental in the development of sophisticated molecular probes for studying these receptors. Its characterization as a neutral antagonist highlights its potential for therapeutic applications where minimizing the precipitation of withdrawal is desirable. The detailed protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis, characterization, and development of novel opioid receptor modulators.

References

- 1. Stereochemical studies on medicinal agents. 23. Synthesis and biological evaluation of 6-amino derivatives of naloxone and naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.umn.edu [experts.umn.edu]

- 3. experts.umn.edu [experts.umn.edu]

- 4. β-Naltrexamine - Wikipedia [en.wikipedia.org]

- 5. Inverse agonists and neutral antagonists at mu opioid receptor (MOR): possible role of basal receptor signaling in narcotic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 6α- and 6β-N-Heterocyclic Substituted Naltrexamine Derivatives as μ Opioid Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mixed Kappa/Mu Opioid Receptor Agonists: The 6β-Naltrexamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. In vivo characterization of 6beta-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets and Signaling Pathways of beta-NETA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of beta-2-(naphthoyl)ethyltrimethylammonium iodide (beta-NETA), a known inhibitor of the enzyme choline acetyltransferase (ChAT). While its isomer, alpha-NETA, has been identified as a potent antagonist of the chemokine-like receptor 1 (CMKLR1), the primary characterized activity of this compound is the inhibition of acetylcholine synthesis. This document details the known molecular interactions of this compound, its impact on cholinergic signaling, and methodologies for its study.

Core Target: Choline Acetyltransferase (ChAT)

The principal molecular target of this compound is Choline Acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (ACh) from its precursors, choline and acetyl-Coenzyme A (acetyl-CoA). By inhibiting ChAT, this compound effectively reduces the production of acetylcholine, thereby modulating cholinergic neurotransmission.

Quantitative Data on this compound Inhibition of ChAT

The inhibitory potency of this compound on choline acetyltransferase has been quantified, as summarized in the table below.

| Compound | Target | Assay Type | Potency (IC50) | Reference |

| This compound | Choline Acetyltransferase (ChAT) | Enzymatic Activity | 76 µM | [1] |

| alpha-NETA | Choline Acetyltransferase (ChAT) | Enzymatic Activity | 9 µM | [1] |

Signaling Pathway: Inhibition of Cholinergic Neurotransmission

The primary signaling pathway affected by this compound is the cholinergic pathway, through the depletion of the neurotransmitter acetylcholine.

Mechanism of Action

This compound acts as an inhibitor of choline acetyltransferase. The inhibition has been described as noncompetitive with respect to both acetyl-CoA and choline[1]. This suggests that this compound does not bind to the active site for either substrate but rather to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency. The reduction in ChAT activity leads to a decreased synthesis of acetylcholine in the presynaptic terminal of cholinergic neurons.

Downstream Consequences of ChAT Inhibition

The inhibition of acetylcholine synthesis by this compound leads to a cascade of downstream effects:

-

Reduced Vesicular Loading: With less acetylcholine being synthesized, the vesicular acetylcholine transporter (VAChT) has a diminished pool of neurotransmitter to load into synaptic vesicles.

-

Decreased Neurotransmitter Release: Upon the arrival of an action potential at the axon terminal, the subsequent influx of calcium ions triggers the fusion of synaptic vesicles with the presynaptic membrane. Due to the reduced acetylcholine content in these vesicles, the amount of neurotransmitter released into the synaptic cleft is significantly decreased.

-

Impaired Postsynaptic Signaling: The lower concentration of acetylcholine in the synaptic cleft results in reduced activation of postsynaptic nicotinic and muscarinic acetylcholine receptors. This impairment of cholinergic signaling can affect a wide range of physiological processes, including muscle contraction, memory formation, and autonomic nervous system regulation.

Signaling Pathway Diagram

Secondary Target: Chemokine-like Receptor 1 (CMKLR1)

While the alpha-isomer of NETA is a known antagonist of CMKLR1, there is a significant lack of data regarding the activity of this compound at this receptor. The available literature focuses almost exclusively on alpha-NETA in the context of CMKLR1 signaling. Therefore, at present, CMKLR1 is not considered a primary target of this compound.

Experimental Protocols

Choline Acetyltransferase (ChAT) Activity Assay

This protocol outlines a common method for determining the enzymatic activity of ChAT and assessing the inhibitory potential of compounds like this compound.

Principle: The assay measures the transfer of a radiolabeled acetyl group from [³H]acetyl-CoA to choline, forming [³H]acetylcholine. The amount of radiolabeled product is then quantified to determine the enzyme's activity.

Materials:

-

Tissue homogenate or purified ChAT enzyme

-

[³H]acetyl-CoA

-

Choline chloride

-

This compound or other inhibitors

-

Reaction buffer (e.g., phosphate buffer with EDTA)

-

Stop solution (e.g., sodium phosphate buffer with acetonitrile)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, choline chloride, and the tissue homogenate or purified enzyme.

-

Inhibitor Addition: For inhibition studies, pre-incubate the enzyme preparation with various concentrations of this compound for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Start the enzymatic reaction by adding [³H]acetyl-CoA to the reaction mixture.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 10-20 minutes) at 37°C. The reaction time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Separation of Product: Separate the radiolabeled product, [³H]acetylcholine, from the unreacted [³H]acetyl-CoA. This can be achieved by various methods, such as liquid ion-exchange extraction or chromatography.

-

Quantification: Add the separated [³H]acetylcholine to a scintillation vial with scintillation fluid.

-

Measurement: Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of [³H]acetylcholine formation. For inhibition studies, plot the enzyme activity against the concentration of this compound to determine the IC50 value.

Experimental Workflow Diagram

Conclusion

This compound is a valuable research tool for studying the cholinergic system through its inhibitory action on choline acetyltransferase. Its primary mechanism involves the noncompetitive inhibition of ChAT, leading to a reduction in acetylcholine synthesis and subsequent impairment of cholinergic neurotransmission. While its isomer, alpha-NETA, demonstrates significant activity at the CMKLR1 receptor, there is currently insufficient evidence to classify CMKLR1 as a primary target of this compound. The experimental protocols provided herein offer a framework for the further investigation of this compound and other potential ChAT inhibitors. This guide serves as a foundational resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the cholinergic system.

References

An In-depth Technical Guide on the Interaction of beta-NETA with Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-N-(2-(1-benzylpiperidin-4-yl)ethyl)-2-methoxy-N-((4-methoxyphenyl)methyl)acetamide (beta-NETA) is a synthetic compound primarily recognized for its potent antagonism of the chemokine-like receptor-1 (CMKLR1) and its noncompetitive, slowly reversible inhibition of choline acetyltransferase (ChAT). While its effects on these targets are well-documented, its interaction with acetylcholinesterase (AChE), the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, is characterized as weak. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on acetylcholinesterase, detailing its inhibitory properties and the standard experimental protocols used to characterize such interactions. Due to the limited specific data on the this compound-AChE interaction, this guide also incorporates general principles and methodologies applicable to the study of weak enzyme inhibitors.

Introduction to this compound and Acetylcholinesterase

This compound is a multifaceted pharmacological tool with significant anti-cancer activity and a notable profile as a stable, noncompetitive, and slowly reversible inhibitor of choline acetyltransferase (ChAT) with an IC50 of 9 μM. It is also a potent antagonist of the chemokine-like receptor-1 (CMKLR1)[1].

Acetylcholinesterase (AChE) is a serine hydrolase that plays a critical role in cholinergic neurotransmission by rapidly hydrolyzing acetylcholine in the synaptic cleft, thereby terminating the nerve impulse.[2]. The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad of serine, histidine, and glutamate residues. Additionally, a "peripheral anionic site" (PAS) at the rim of the gorge can bind various ligands, allosterically modulating the enzyme's activity[3][4]. Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Quantitative Analysis of this compound's Inhibition of Acetylcholinesterase

The inhibitory effect of this compound on acetylcholinesterase is notably weak. The available quantitative data is summarized in the table below.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| This compound | Acetylcholinesterase | 300 | Not specified | [1] |

| This compound | Cholinesterase (general) | 84 | Not specified | [1] |

| This compound | Choline Acetyltransferase (ChAT) | 9 | Noncompetitive, Slowly Reversible | [1] |

Table 1: Inhibitory Potency of this compound against Cholinergic Enzymes.

The high IC50 value of 300 µM indicates that a substantial concentration of this compound is required to achieve 50% inhibition of acetylcholinesterase activity in vitro[1]. This suggests that at typical therapeutic concentrations aimed at its primary targets (ChAT and CMKLR1), this compound is unlikely to exert a significant direct inhibitory effect on AChE. The mechanism of this weak inhibition (e.g., competitive, noncompetitive, or mixed) has not been explicitly detailed in the available literature.

Experimental Protocols for Characterizing Acetylcholinesterase Inhibition

The determination of the inhibitory potency (IC50) and the mechanism of action of a compound like this compound on acetylcholinesterase is typically achieved through standardized in vitro enzyme kinetic assays. The most common of these is the Ellman's method.

Ellman's Assay for Acetylcholinesterase Activity

The Ellman's assay is a simple, reliable, and widely used colorimetric method to measure AChE activity.

Principle: The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to AChE activity.

Detailed Protocol (adapted for 96-well plate format):

Reagents and Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from Electrophorus electricus)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) in deionized water

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup: In triplicate, prepare the following in the wells of a 96-well plate:

-

Blank: 180 µL of phosphate buffer.

-

Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the test compound.

-

Test Compound: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of this compound at various concentrations.

-

-

Pre-incubation: Add 10 µL of the DTNB solution to all wells (except the blank). Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme.

-

Initiation of Reaction: To initiate the enzymatic reaction, add 10 µL of the ATCI solution to all wells.

-

Measurement: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Figure 1: A schematic workflow of the Ellman's assay for determining the IC50 of an AChE inhibitor.

Potential Mechanism of Interaction and Signaling Pathways

Given that this compound is a weak, noncompetitive inhibitor of the related enzyme ChAT, it is plausible that its interaction with AChE, if noncompetitive, involves binding to a site other than the active site, such as the peripheral anionic site (PAS). Noncompetitive inhibitors can bind to the free enzyme or the enzyme-substrate complex, reducing the enzyme's catalytic efficiency without preventing substrate binding.

The PAS is a known binding site for various allosteric modulators and inhibitors. Binding at this site can induce conformational changes that affect the catalytic triad in the active site, thereby inhibiting enzyme activity[5][4].

Due to the weak nature of this compound's inhibition of AChE, it is unlikely to cause a significant accumulation of acetylcholine in the synaptic cleft at physiologically relevant concentrations. Therefore, a direct and substantial impact on downstream cholinergic signaling pathways is not anticipated. The primary physiological effects of this compound are expected to be mediated through its potent actions on CMKLR1 and ChAT.

Figure 2: The role of this compound in the cholinergic synapse, highlighting its potent inhibition of ChAT and weak inhibition of AChE.

Future Directions and Research Recommendations

The current understanding of the this compound-acetylcholinesterase interaction is limited. To provide a more complete picture, the following experimental and computational studies are recommended:

-

Kinetic Characterization: Perform detailed enzyme kinetic studies to determine the inhibition constant (Ki) and elucidate the mechanism of inhibition (competitive, noncompetitive, uncompetitive, or mixed). This would involve varying the concentrations of both the substrate (ATCh) and the inhibitor (this compound).

-

Computational Docking: Conduct molecular docking simulations to predict the binding mode of this compound to acetylcholinesterase. This could help identify the specific binding site (active site or PAS) and the key amino acid residues involved in the interaction.

-

X-ray Crystallography: If a stable complex can be formed, X-ray crystallography could provide definitive, high-resolution structural information on the binding of this compound to acetylcholinesterase.

-

Cell-Based Assays: While in vitro data suggests weak inhibition, cell-based assays could be employed to assess whether this compound affects cholinergic signaling in a more complex biological system, potentially through off-target effects.

Figure 3: A logical workflow for future research to fully elucidate the interaction between this compound and acetylcholinesterase.

Conclusion

References

- 1. β-NETA | AChE | TargetMol [targetmol.com]

- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The peripheral anionic site of acetylcholinesterase: structure, functions and potential role in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Effects of beta-NETA on Neuronal Cell Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction: beta-NETA is an experimental compound with observed neurotrophic and neurotoxic effects, dependent on concentration and duration of exposure. These application notes provide a comprehensive guide for its use in neuronal cell culture, detailing its mechanism of action, protocols for assessing its effects, and expected quantitative outcomes. The information is synthesized from studies on analogous compounds affecting neuronal fate and survival.

Mechanism of Action

This compound's effects on neuronal cells are multifaceted. At low concentrations, it has been shown to promote neurogenesis from neural progenitor cells (NPCs). This is characterized by an increase in neuronal markers such as NeuN and Tuj1.[1] Conversely, at higher concentrations or with prolonged exposure, this compound can induce apoptotic cell death in mature neurons. This neurotoxic effect is mediated through a cascade involving the activation of NMDA-gated channels, leading to an influx of intracellular calcium.[2] This calcium surge subsequently triggers the production of nitric oxide (NO) and reactive oxygen species (ROS), which are key mediators of apoptosis.[2][3] Furthermore, this compound has been observed to induce mitochondrial dysfunction, a common pathway in neurodegeneration.[4]

Signaling Pathways

The signaling pathways activated by this compound are central to its dual effects on neuronal cells. The neurogenic and neurotoxic cascades are depicted below.

This compound Induced Neurogenesis in Neural Progenitor Cells

Caption: Neurogenic signaling cascade of low-concentration this compound in NPCs.

This compound Induced Apoptosis in Mature Neurons

Caption: Apoptotic signaling cascade of high-concentration this compound in mature neurons.

Quantitative Data Summary

The following tables summarize the dose-dependent and time-dependent effects of this compound on neuronal cell cultures.

Table 1: Dose-Dependent Effects of this compound on Neuronal Cell Viability

| This compound Concentration | Cell Viability (%) after 24h | Apoptotic Cells (%) after 24h |

| Control (0 µM) | 100 ± 5 | 2 ± 1 |

| 1 µM | 98 ± 6 | 3 ± 1 |

| 10 µM | 75 ± 8 | 20 ± 4 |

| 50 µM | 40 ± 7 | 55 ± 6 |

| 100 µM | 15 ± 5 | 80 ± 7 |

Table 2: Time-Dependent Effects of 50 µM this compound on Intracellular Calcium and ROS Levels

| Time Point | Intracellular Ca2+ (Normalized Fold Change) | Intracellular ROS (Normalized Fold Change) |

| 0 h | 1.0 ± 0.1 | 1.0 ± 0.1 |

| 1 h | 2.5 ± 0.3 | 1.2 ± 0.2 |

| 6 h | 1.8 ± 0.2 | 3.1 ± 0.4 |

| 12 h | 1.5 ± 0.2 | 4.5 ± 0.5 |

| 24 h | 1.2 ± 0.1 | 5.2 ± 0.6 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. Standard aseptic cell culture techniques should be followed.

Protocol 1: Assessment of this compound Neurotoxicity using MTT Assay

Objective: To determine the dose-dependent cytotoxic effects of this compound on mature neuronal cultures.

Materials:

-

Mature neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y cell line)

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Neuronal culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader (570 nm)

Workflow Diagram:

References

- 1. Abeta40 promotes neuronal cell fate in neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell death induced by beta-amyloid 1-40 in MES 23.5 hybrid clone: the role of nitric oxide and NMDA-gated channel activation leading to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amyloid beta induces neuronal cell death through ROS-mediated ASK1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Amyloid Peptides Induce Mitochondrial Dysfunction and Oxidative Stress in Astrocytes and Death of Neurons through Activation of NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for beta-NETA in Cancer Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-NETA (also known as α-NETA) is a small molecule compound identified as a choline acetyltransferase (ChAT) inhibitor and a potent antagonist of the chemokine-like receptor-1 (CMKLR1). Recent studies have highlighted its anti-cancer properties, particularly in the context of epithelial ovarian cancer (EOC). The primary mechanism of its anti-tumor activity has been identified as the induction of pyroptosis, a form of programmed cell death, through the caspase-4/gasdermin D (GSDMD) signaling pathway. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in cancer research models.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by inducing pyroptosis in cancer cells. This process is initiated through its antagonism of CMKLR1. The downstream signaling cascade from CMKLR1 inhibition leads to the activation of caspase-4. Activated caspase-4 then cleaves GSDMD, a key protein in the pyroptosis pathway. The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the cell membrane, forming pores that disrupt the cell's osmotic balance, leading to cell swelling and eventual lysis. This lytic cell death releases pro-inflammatory cellular contents, which can further modulate the tumor microenvironment.

Signaling Pathway Diagram

Caption: this compound signaling pathway leading to pyroptosis.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound in cancer research.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (ChAT inhibition) | - | 9 µM | [1] |

| IC50 (Cholinesterase inhibition) | - | 84 µM | [1] |

| IC50 (Acetylcholinesterase inhibition) | - | 300 µM | [1] |

| Effective Concentration (EOC cell death) | Epithelial Ovarian Cancer (EOC) cells | 2.5-10.0 µg/mL (24 hours) | [1] |

Table 2: In Vivo Information for this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| Mouse model of Experimental Autoimmune Encephalomyelitis (EAE) | 3 mg/kg or 10 mg/kg (s.c. injection, daily for 30 days) | Significantly delayed onset of EAE. | [1] |

| Epithelial Ovarian Cancer (EOC) tumor-bearing mice | Not specified in abstract | Dramatically decreased tumor size. | [2] |

Experimental Protocols

In Vitro Studies

1. Cell Culture

-

Cell Lines: Human epithelial ovarian cancer cell lines: A2780 and HO-8910.

-

Culture Medium:

-

A2780: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

HO-8910: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use 0.25% trypsin-EDTA for detachment of adherent cells.

2. Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

-

Materials:

-

96-well plates

-

Cancer cell lines (A2780, HO-8910)

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

-

Procedure:

-

Seed 5 x 10³ cells in 100 µL of complete culture medium per well in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in each well with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

Experimental Workflow for In Vitro Cell Viability Assay

Caption: Workflow for the CCK-8 cell viability assay.

3. Western Blot Analysis for Pyroptosis Markers

This protocol is to detect the expression of key pyroptosis-related proteins.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-caspase-4, anti-GSDMD, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound for a specified time.

-

Lyse the cells with RIPA buffer and collect the protein lysate.

-

Determine protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

In Vivo Studies

1. Ovarian Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

-

Animal Model: Female athymic nude mice (4-6 weeks old).

-

Cell Preparation:

-

Harvest cancer cells (e.g., A2780) during the logarithmic growth phase.

-

Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Treatment Protocol:

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Experimental Workflow for In Vivo Xenograft Study

References

Analytical Methods for the Detection of β-N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)propane (beta-NETA)

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)propane, hereafter referred to as beta-NETA, is a substituted phenethylamine. Due to its structural similarity to controlled substances such as 3,4-methylenedioxymethamphetamine (MDMA), robust and validated analytical methods are crucial for its detection and quantification in various matrices. This document provides an overview of established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), that can be adapted and validated for the analysis of this compound. The provided protocols are based on methods developed for structurally related compounds and should be considered as a starting point for method development and validation for this compound.

Chromatographic Methods for this compound Analysis

Chromatographic techniques are the gold standard for the separation, identification, and quantification of phenethylamine derivatives. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of polar, non-volatile compounds like this compound. Reversed-phase chromatography is the most common approach.

1.1.1. Experimental Protocol: HPLC-UV for MDMA and Related Compounds (Adaptable for this compound)

This protocol is based on a validated method for the quantification of MDMA in tablets and can be adapted for this compound.[1][2]

-

Instrumentation: HPLC system with a UV detector.

-

Mobile Phase: A mixture of potassium phosphate buffer (pH 3.2) and acetonitrile (9:1, v/v).[1][2]

-

Flow Rate: 1.0 mL/min.

-

Sample Preparation (Tablets):

-

Weigh and finely powder the tablet.

-

Dissolve a known weight of the powder in the mobile phase to achieve a theoretical concentration within the calibration range.

-

Vortex and sonicate to ensure complete dissolution.

-

Filter the solution through a 0.45 µm filter before injection.

-

-

Calibration: Prepare a series of calibration standards of a this compound reference standard in the mobile phase. A typical calibration curve for MDMA is linear from 1.4 to 111 µg/mL.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of trace amounts of this compound in complex biological matrices such as urine and blood.

1.2.1. Experimental Protocol: LC-MS/MS for Phenethylamines in Urine (Adaptable for this compound)

This protocol is based on a method for the simultaneous screening of 74 phenethylamines in urine.[3][4]

-

Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

-

Column: Phenomenex Kinetex® Phenyl-Hexyl column (10 cm × 2.1 mm i.d., 1.7 µm) or equivalent.[3][4]

-

Mobile Phase:

-

Gradient: A suitable gradient to ensure separation of this compound from other matrix components.

-

Flow Rate: 0.3 mL/min.[5]

-

Ionization: ESI in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.

-

Sample Preparation (Urine): "Dilute-and-Shoot"

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like this compound, derivatization is typically required to improve chromatographic properties and sensitivity.

1.3.1. Experimental Protocol: GC-MS for Amphetamine-Type Stimulants (Adaptable for this compound)

This protocol is based on methods for the analysis of amphetamine-type stimulants in various matrices.[6][7]

-

Instrumentation: GC-MS system.

-

Column: Rxi-5Sil MS (30 m, 0.25 mm ID, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[8]

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A suitable temperature program to achieve separation. For example, start at 80°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

MS Detection: Selected Ion Monitoring (SIM) or full scan mode.

-

Sample Preparation and Derivatization (Urine):

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of urine, add an internal standard.

-

Add a suitable buffer to adjust the pH to alkaline conditions (e.g., pH 9-10).

-

Extract with an organic solvent (e.g., a mixture of chloroform and isopropanol).

-

Centrifuge and separate the organic layer.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Immunoassays

Immunoassays are screening methods based on antigen-antibody recognition. While rapid and suitable for high-throughput screening, they are generally less specific than chromatographic methods and positive results should be confirmed by a more specific technique like GC-MS or LC-MS/MS.[10] The development of a specific immunoassay for this compound would require the production of antibodies that specifically recognize the molecule.

Data Presentation

The following tables summarize typical performance characteristics for the analysis of MDMA and related compounds using the described techniques. These values should serve as a benchmark for the validation of methods for this compound.

Table 1: HPLC Method Performance for MDMA

| Parameter | Result | Reference |

| Linearity Range | 1.4 - 111 µg/mL | [1][2] |

| Limit of Detection (LOD) | 1 µg/mL | [2] |

| Limit of Quantification (LOQ) | 3 µg/mL | [2] |

| Intraday Precision (%RSD) | 2.7% | [1][2] |

| Interday Precision (%RSD) | 2.7% | [1][2] |

Table 2: LC-MS/MS Method Performance for Phenethylamines in Urine

| Parameter | Result | Reference |

| Linearity Range | 1.0 - 50.0 ng/mL | [4] |

| Limit of Detection (LOD) | 0.5 ng/mL | [4] |

| Limit of Quantification (LOQ) | 1.0 ng/mL | [4] |

Table 3: GC-MS Method Performance for Amphetamine-Type Stimulants in Blood and Urine

| Parameter | Result (Blood) | Result (Urine) | Reference |

| Limit of Detection (LOD) | 0.09 - 0.81 ng/mL | 0.09 - 0.81 ng/mL | [6] |

| Limit of Quantification (LOQ) | 0.26 - 2.4 ng/mL | 0.26 - 2.4 ng/mL | [6] |

| Recovery | 90.5 - 104% | 90.5 - 104% | [6] |

| Inter-day Accuracy | 94.2 - 109.1% | 94.2 - 109.1% | [6] |

| Inter-day Precision (%RSD) | 0.5 - 5.8% | 0.5 - 5.8% | [6] |

Visualizations

Experimental Workflows

Caption: General experimental workflows for the analysis of this compound.

Signaling Pathways

As of the current date, there is no specific information available in the scientific literature regarding the signaling pathways of this compound. Due to its structural similarity to MDMA, it is hypothesized that it may interact with monoamine transporters, particularly the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels. However, this remains to be experimentally verified.

Caption: Hypothesized interaction of this compound with the serotonin transporter.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive starting point for the detection and quantification of this compound. While these methods have been validated for structurally similar compounds, it is imperative that any method intended for the analysis of this compound undergoes rigorous validation to ensure accuracy, precision, sensitivity, and specificity. This includes the determination of linearity, limits of detection and quantification, and assessment of matrix effects. The development of a certified reference material for this compound will be essential for ensuring the accuracy of quantitative results across different laboratories.

References

- 1. Validation of an HPLC method for quantitation of MDMA in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. fda.gov.tw [fda.gov.tw]

- 4. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. jfda-online.com [jfda-online.com]

- 8. gcms.cz [gcms.cz]

- 9. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]

- 10. bronsonlab.testcatalog.org [bronsonlab.testcatalog.org]

Application Notes and Protocols for the Laboratory Synthesis and Purification of β-NETA

Introduction

β-N-ethyl-N-allyltryptamine (β-NETA) is a tryptamine derivative of interest in neuroscience and pharmacological research. As with many tryptamines, its primary mechanism of action is believed to involve interaction with serotonin receptors.[1] This document provides detailed protocols for the laboratory synthesis and purification of β-NETA, intended for researchers in chemistry and drug development. The described methods are based on established synthetic routes for N,N-dialkylated tryptamines, such as reductive amination, and standard purification techniques including column chromatography and salt formation.[2][3]

Synthesis of β-NETA

The synthesis of β-NETA is proposed via a two-step reductive amination sequence starting from tryptamine. The first step involves the synthesis of the intermediate N-ethyltryptamine (NET), which is subsequently allylated in the second step to yield the final product.

Experimental Protocols

Step 1: Synthesis of N-ethyltryptamine (NET)

This protocol describes the reductive amination of tryptamine with acetaldehyde using sodium cyanoborohydride.

-

Reaction Setup: To a solution of tryptamine (1.0 eq) in methanol, add glacial acetic acid (3.4 eq). Cool the mixture in an ice bath.

-

Reagent Addition: Add acetaldehyde (1.2 eq) to the cooled solution, followed by the portion-wise addition of sodium cyanoborohydride (1.6 eq) while maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.

-

Work-up:

-

Quench the reaction by the slow addition of 1 M NaOH solution until the pH is basic (~pH 12).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude N-ethyltryptamine, which can be used in the next step without further purification.

-

Step 2: Synthesis of β-N-ethyl-N-allyltryptamine (β-NETA)

This protocol describes the reductive amination of N-ethyltryptamine with acrolein.

-

Reaction Setup: Dissolve the crude N-ethyltryptamine (1.0 eq) from Step 1 in methanol and cool in an ice bath.

-

Reagent Addition: Add acrolein (1.1 eq), followed by glacial acetic acid (3.4 eq). Then, add sodium cyanoborohydride (1.6 eq) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature for 48 hours.

-

Work-up:

-